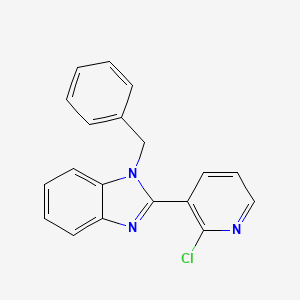

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Beschreibung

Historical Development of Benzimidazole Derivatives

Benzimidazole derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with early discoveries highlighting their antiparasitic properties. The foundational work on thiabendazole in the 1960s demonstrated the therapeutic potential of this heterocyclic scaffold, leading to the development of clinically approved agents such as albendazole and mebendazole for helminthic infections. By the 1980s, the discovery of proton pump inhibitors like omeprazole underscored the structural adaptability of benzimidazoles in targeting diverse biological pathways. The introduction of halogenated and alkyl-substituted variants, including compounds bearing pyridinyl and benzyl groups, marked a shift toward optimizing pharmacokinetic properties and target selectivity. These innovations laid the groundwork for advanced derivatives such as 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, which integrates steric and electronic modifications to enhance receptor interactions.

Position Within Heterocyclic Chemistry

Benzimidazoles belong to the broader class of bicyclic heteroaromatic systems, characterized by a fused benzene and imidazole ring. The nonadjacent nitrogen atoms at positions 1 and 3 create a polarized electron distribution, enabling π-π stacking interactions and hydrogen bonding with biological targets. In this compound, the 2-chloro-3-pyridinyl substituent introduces electron-withdrawing effects that stabilize the aromatic system, while the benzyl group at N1 enhances lipophilicity, facilitating membrane penetration. This structural configuration aligns with established principles in heterocyclic chemistry, where strategic substitution modulates solubility, metabolic stability, and binding affinity.

Research Significance in Medicinal Chemistry

The compound’s significance lies in its dual capacity to act as a hydrogen bond donor via the NH group and as a hydrophobic anchor through its aryl substituents. Such bifunctionality enables interactions with enzymes and receptors involved in inflammation, oncology, and infectious diseases. For instance, chloro-substituted benzimidazoles have shown promise as GPR39 agonists, leveraging zinc ion coordination to modulate metabolic signaling pathways. Additionally, the fluorinated analogs of this scaffold exhibit enhanced antimicrobial efficacy against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL. These attributes position this compound as a versatile template for rational drug design.

Theoretical Framework in Drug Discovery

The design of benzimidazole-based therapeutics relies on structure-activity relationship (SAR) studies to correlate substituent effects with biological outcomes. Quantum mechanical calculations reveal that electron-withdrawing groups at the pyridinyl ring, such as chlorine, increase electrophilicity at the imidazole NH, enhancing hydrogen bonding with target proteins. Molecular docking simulations further suggest that the benzyl group occupies hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors and protease modulators. These theoretical insights guide the synthesis of derivatives with optimized binding kinetics and reduced off-target effects.

Current Research Landscape

Recent studies have expanded the applications of this compound beyond traditional domains. In oncology, analogs of this compound demonstrate submicromolar IC50 values against hepatocellular carcinoma (HepG2) and leukemia (HL60) cell lines, likely through topoisomerase II inhibition. Concurrently, its role in metabolic disorders is under investigation, with preclinical models indicating GPR39-mediated insulin secretion enhancement. Collaborative efforts between synthetic chemists and pharmacologists continue to refine reaction protocols, such as Ullmann couplings and Suzuki-Miyaura cross-couplings, to access structurally diverse libraries for high-throughput screening.

Eigenschaften

IUPAC Name |

1-benzyl-2-(2-chloropyridin-3-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c20-18-15(9-6-12-21-18)19-22-16-10-4-5-11-17(16)23(19)13-14-7-2-1-3-8-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUJXZPOLFTYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the 2-chloro-3-pyridinyl group: This step involves the nucleophilic substitution of the benzimidazole core with 2-chloro-3-pyridine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes:

Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

Purification techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloropyridinyl Group

The 2-chloro-3-pyridinyl moiety undergoes nucleophilic aromatic substitution (NAS) under catalytic or thermal conditions.

Example :

Reaction with piperazine under Buchwald-Hartwig conditions yields 2-(piperazin-1-yl)-3-pyridinyl analogs, enhancing GPR39 agonist activity.

Cross-Coupling Reactions

The chlorine atom and aromatic rings enable transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂, K₂CO₃, DME, 80°C | Biaryl-functionalized benzimidazole | 72–85% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Application |

|---|---|---|

| Primary/secondary amines | Pd₂(dba)₃, Xantphos | Introduction of amino groups at pyridinyl |

Functionalization of the Benzimidazole Core

The N1-benzyl group and C2-pyridinyl substituent direct further modifications:

N-Alkylation/Acylation

-

Benzyl Group Replacement : Treatment with NaH and alkyl halides replaces the benzyl group at N1 (e.g., methyl, allyl) .

-

Acylation : Reaction with acyl chlorides (RCOCl) forms amides at N1, altering solubility and bioactivity .

Electrophilic Aromatic Substitution

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C5 or C6 of benzimidazole | Nitro derivatives (precursors for amines) |

| Br₂/FeBr₃ | C4 or C7 | Brominated analogs for further coupling |

Condensation and Cyclization

The benzimidazole nitrogen participates in condensation with aldehydes or ketones:

Schiff Base Formation :

-

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yields imine-linked hybrids .

Example :

Condensation with chalcone derivatives forms pyrazole-benzimidazole hybrids with antimicrobial activity (MIC: 64–512 μg/mL) .

Ring-Opening

Under strong acidic conditions (HCl, Δ), the benzimidazole ring hydrolyzes to form diamines, which re-close upon neutralization.

Deprotonation and Alkylation

Biological Activity-Driven Modifications

Structural analogs highlight reactivity-impact correlations:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has been studied for its efficacy against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antiviral Properties

Benzimidazole derivatives are also recognized for their antiviral activities. The structure of this compound suggests potential interactions with viral enzymes, which could lead to the development of antiviral drugs. Preliminary docking studies indicate that this compound may bind effectively to the active sites of viral proteins .

Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways . The presence of the chloropyridine moiety may enhance its selectivity towards cancer cells.

Agricultural Applications

Pesticidal Activity

The unique chemical structure of this compound positions it as a potential candidate for agricultural applications, particularly as a pesticide. Its ability to disrupt cellular processes in pests could lead to effective pest control solutions . Research into its efficacy against specific agricultural pests is ongoing.

Material Science Applications

Polymer Chemistry

In material science, compounds like this compound can be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Studies are being conducted to explore how such compounds can improve the performance characteristics of polymers used in various applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Substituents on the Benzimidazole Core

- 1-Benzyl-2-phenyl derivatives : Compounds like 1-benzyl-2-phenyl-1H-1,3-benzimidazole (C1) lack the pyridinyl group but retain the benzyl substituent. These derivatives demonstrate moderate antibacterial activity, with inhibition zones observed against Staphylococcus aureus and Escherichia coli .

- Chloro-Pyridinyl vs. For instance, 2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole (CAS 338411-25-9) shares the pyridinyl motif but substitutes the benzyl group with a 2-fluorobenzyl, enhancing polarity .

Additional Substituents

- 5,6-Dichloro Derivatives: 1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 337920-67-9) includes dichloro substituents on the benzimidazole ring, increasing molecular weight (338.6 g/mol) and lipophilicity, which may improve membrane permeability but complicate synthesis (noted as a discontinued product) .

- Methyl and Dimethyl Groups: 1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 337920-59-9) incorporates methyl groups at the 5- and 6-positions, raising the boiling point to 561.8°C and reducing solubility compared to non-methylated analogs .

Physical and Chemical Properties

Biologische Aktivität

1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 285.75 g/mol. The compound features a benzimidazole core substituted with a benzyl group and a chloropyridine moiety, which significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

- Mechanism of Action: The compound induces apoptosis in cancer cells by triggering the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

- Cell Lines Tested: Notable cytotoxicity has been observed in human melanoma (A375) and breast cancer (MCF-7) cell lines .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The presence of the chloropyridine group enhances the compound's ability to inhibit bacterial growth.

Research Insights:

- In vitro Studies: this compound has shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the benzyl or pyridine substituents can enhance or diminish its efficacy.

| Substituent | Effect on Activity |

|---|---|

| Benzyl group | Increases lipophilicity, enhancing cell membrane penetration |

| Chlorine atom | Enhances antibacterial potency due to increased electron-withdrawing capacity |

Case Studies

Several case studies have reported on the effectiveness of benzimidazole derivatives in clinical settings:

- Case Study 1: A clinical trial involving patients with advanced melanoma showed promising results with a benzimidazole derivative similar to this compound, leading to tumor regression in a subset of patients .

- Case Study 2: A study on the antimicrobial efficacy of benzimidazoles demonstrated that compounds with similar structures significantly reduced infection rates in patients undergoing surgery .

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., -Cl) : Increase lipophilicity (XLogP3 ≈5.4) and stability, enhancing membrane permeability .

- Benzyl substituents : Ortho/para positions affect steric hindrance and π-π stacking, altering solubility and crystallinity . Computational tools (e.g., Topological Polar Surface Area, 30.7 Ų) predict bioavailability and interaction with biological targets .

What role does this compound play in coordination chemistry, and what complexes have been reported?

Advanced

Benzimidazole derivatives act as bidentate ligands , coordinating via N-atoms. For example:

- Copper(II) complexes : [Cu(mpbz)Cl₂] demonstrates square-planar geometry, with potential catalytic applications .

- Cadmium(II) complexes : Bis(µ₂-chloro) structures highlight versatility in forming polynuclear frameworks . These complexes are characterized by UV-Vis, EPR, and single-crystal XRD .

How can computational methods predict the bioactivity of this benzimidazole derivative?

Q. Advanced

- QSAR models : Utilize computed properties (e.g., hydrogen bond acceptors = 3, rotatable bonds = 3) to correlate structure with antifungal/anticancer activity .

- Molecular docking : Screens interactions with enzymes (e.g., cytochrome P450) using software like MOE, leveraging XLogP3 and topological descriptors .

What are the challenges in achieving high regioselectivity during the synthesis of such benzimidazoles?

Basic

Regioselectivity is influenced by:

- Reaction conditions : Ultrasound irradiation reduces side reactions (e.g., dimerization) compared to thermal methods .

- Catalyst choice : ZnO nanoparticles favor 1,2-diamine cyclization over competing pathways, improving yield .

What strategies are used to analyze and resolve crystallographic data for this compound?

Q. Advanced

- SHELX suite : SHELXL refines high-resolution data, handling twinning and disorder common in aromatic heterocycles .

- Torsion angle analysis : Resolves conformational flexibility (e.g., benzyl group orientation) using Coot and Olex2 .

How do structural modifications at the benzimidazole core affect its biological activity?

Q. Advanced

- Substituent effects : Chloro groups enhance antifungal activity by disrupting membrane ergosterol synthesis, while methoxy groups improve solubility for antiviral applications .

- Pyridinyl substitution : 2-Chloro-3-pyridinyl increases binding affinity to kinase targets (e.g., EGFR) via halogen bonding .

What green chemistry approaches have been applied in the synthesis of related benzimidazoles?

Q. Basic

- ZnO nanoparticles : Enable room-temperature synthesis, reducing energy use. The catalyst is recyclable (>10 cycles) without loss of activity .

- Aqueous ethanol solvent systems : Minimize toxic waste, achieving >90% yields in condensation reactions .

What are the implications of electron-withdrawing vs. electron-donating substituents on the compound's reactivity?

Q. Advanced

- Electron-withdrawing (-NO₂, -Cl) : Accelerate cyclization via increased electrophilicity, favoring imidazole ring closure .

- Electron-donating (-OCH₃) : Stabilize intermediates in nucleophilic substitution reactions, improving regioselectivity . Kinetic studies (e.g., HPLC monitoring) validate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.